molecular formula C16H16N2O3 B11965521 N'-(2,5-Dimethoxybenzylidene)benzohydrazide

N'-(2,5-Dimethoxybenzylidene)benzohydrazide

Cat. No.: B11965521
M. Wt: 284.31 g/mol
InChI Key: AWLAZZMZRRTIKC-GZTJUZNOSA-N
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Description

N’-(2,5-Dimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.318 g/mol It is a derivative of benzohydrazide, characterized by the presence of a dimethoxybenzylidene group attached to the nitrogen atom of the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-Dimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for N’-(2,5-Dimethoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-Dimethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-(2,5-Dimethoxybenzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,5-Dimethoxybenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,5-Dimethoxybenzylidene)benzohydrazide is unique due to its specific substitution pattern on the benzylidene group, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at the 2 and 5 positions can affect the compound’s electronic properties and its ability to interact with molecular targets.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-20-14-8-9-15(21-2)13(10-14)11-17-18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b17-11+

InChI Key

AWLAZZMZRRTIKC-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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